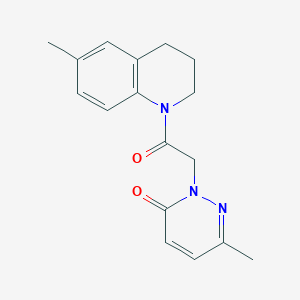

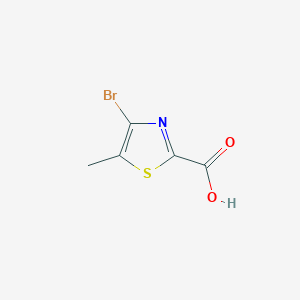

![molecular formula C19H21N5O2S B2548762 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide CAS No. 1396687-09-4](/img/structure/B2548762.png)

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidine carboxamides, which are of interest due to their biological activities. For instance, piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, with the triazine heterocycle being a critical functional group for high potency and selectivity . Another paper discusses 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors . These findings suggest that the compound may also exhibit significant biological activity, potentially as an enzyme inhibitor or antiproliferative agent.

Synthesis Analysis

The synthesis of related compounds involves high-throughput screening and lead optimization. For example, the discovery of soluble epoxide hydrolase inhibitors involved encoded library technology and optimization of the phenyl group substitution to reduce clearance and improve oral exposure . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, such as using a strained bicyclic substrate like 3,6-dihydro-1,2-oxazine in domino metathesis to access complex scaffolds .

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is crucial for their biological activity. The presence of a triazine heterocycle enhances potency and selectivity, as seen in the soluble epoxide hydrolase inhibitors . Similarly, the oxadiazolyl group in the antiproliferative piperidine carboxamides is essential for their action as tubulin inhibitors . The compound likely has a complex structure with multiple heterocycles that could interact with biological targets in a specific manner.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine carboxamides are diverse. For instance, domino metathesis has been used to transform strained bicyclic substrates into versatile scaffolds . The reactivity of such compounds can be further manipulated through selective oxidation or reduction, providing access to a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide" are not explicitly discussed in the provided papers, related compounds exhibit properties that are conducive to biological activity. For example, the optimization of phenyl group substitution in piperidine-4-carboxamides was important for reducing clearance and establishing good oral exposure . These properties are critical for the development of therapeutic agents and suggest that the compound may also be optimized for desirable pharmacokinetic and pharmacodynamic profiles.

属性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-12-20-15-10-14(5-6-16(15)27-12)21-19(26)13-4-3-9-24(11-13)17-7-8-18(25)23(2)22-17/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSNIXPROYORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NN(C(=O)C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)

![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)

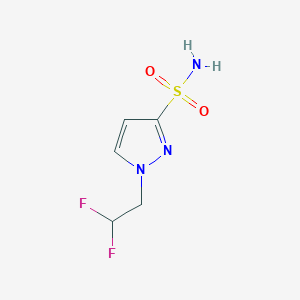

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

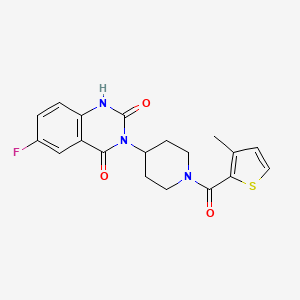

![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)

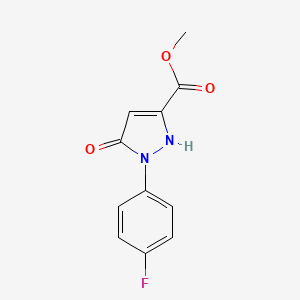

![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)